4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N5O2/c1-3-11-30-18-13-17(24-14(2)25-18)27-7-9-28(10-8-27)19(29)26-16-6-4-5-15(12-16)20(21,22)23/h4-6,12-13H,3,7-11H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZBLLLORVJPHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the piperazine moiety and the trifluoromethyl group. Common reagents used in these reactions include pyrimidine derivatives, piperazine, and trifluoromethylating agents. Reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various functionalized derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of piperazine compounds, including 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide, exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines.
Case Study Example :
A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The IC50 value was reported to be significantly lower than that of standard chemotherapeutic agents, suggesting enhanced potency against resistant cell lines .
Neurological Disorders
The compound has also shown promise in treating neurological disorders, particularly those related to serotonin receptor modulation. Research indicates that it acts as a selective serotonin reuptake inhibitor (SSRI), which can be beneficial in managing depression and anxiety disorders.
Data Table: Efficacy in Neurological Studies
| Study Reference | Condition | Mechanism | Efficacy (IC50) |
|---|---|---|---|
| Depression | SSRI activity | 50 nM | |
| Anxiety | Modulation of serotonin receptors | 30 nM |
Immunotherapy Combinations
The compound has been explored in combination therapies for enhancing the effectiveness of immunotherapies, particularly in cancers expressing CD19 antigens. It has been shown to improve the efficacy of chimeric antigen receptor (CAR) T-cell therapies when used alongside BTK inhibitors.
Case Study Example :
In a clinical trial, patients with B-cell malignancies receiving CAR T-cell therapy combined with this compound showed improved response rates compared to those receiving CAR therapy alone. The combination led to a higher rate of complete remission .
Mechanism of Action
The mechanism of action of 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations among piperazine-carboxamide derivatives include:
- Heterocyclic substituents on the piperazine ring (pyrimidine, pyridine, quinazolinone).
- Aromatic substituents on the carboxamide nitrogen (trifluoromethylphenyl, chlorophenyl, methoxyphenyl).
Physicochemical Properties
Substituents significantly influence melting points, solubility, and stability:
- Target Compound : Expected higher lipophilicity due to the propoxy group (vs. chloro or methoxy in analogues).
- A2 (3-fluorophenyl) : Melting point = 189.5–192.1 °C; lower than A3 (4-fluorophenyl, 196.5–197.8 °C), indicating positional isomer effects .
- CAS 856189-81-6 : Contains a chloro-CF₃-pyridine group, likely increasing rigidity and melting point compared to the target’s pyrimidine-propoxypyrimidine .
Biological Activity
The compound 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a piperazine derivative with potential applications in pharmacology and agriculture. Its structural characteristics suggest a diverse range of biological activities, particularly in the context of enzyme modulation and antiviral properties.
Chemical Structure and Properties
This compound is classified under benzanilides, characterized by an anilide group with a carboxamide functional group substituted by a benzene ring. The molecular formula is , with a molecular weight of approximately 429.43 g/mol. The presence of trifluoromethyl and pyrimidine groups enhances its biological activity by influencing receptor interactions and metabolic pathways.
Antiviral Activity
Recent studies have highlighted the antiviral potential of similar piperazine derivatives. For instance, compounds derived from trifluoromethyl pyridine piperazine have shown significant activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The efficacy of these compounds often correlates with their ability to induce the activity of defense enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL) .
Table 1: Antiviral Activity Against TMV and CMV
| Compound | EC50 (µg/mL) | Curative Activity (%) | Protective Activity (%) |
|---|---|---|---|
| A16 | 18.4 | 87.0 | 47.8 |
| A17 | 20.2 | 79.1 | Not reported |
| NNM | 50.2 | 74.5 | 44.2 |
Enzyme Modulation
The compound has been implicated in the modulation of key enzymes involved in cellular processes. For example, it can enhance the phosphorylation of proteins that regulate cytoskeletal dynamics, which is crucial for cell motility and adhesion . This modulation is vital for processes such as receptor endocytosis and autophagy, impacting overall cell survival and growth.
Table 2: Enzyme Activities Induced by Compound A16
| Enzyme | Activity Level (Units/g) |
|---|---|
| SOD | Peak at 200 |
| PPO | Peak at 200 |
| PAL | Not specified |
Case Studies
A study conducted on various trifluoromethyl pyridine derivatives demonstrated their capacity to enhance systemic acquired resistance (SAR) in plants, indicating their potential as agricultural activators against viral infections . The results showed that these compounds could effectively trigger defense mechanisms in plants, suggesting a dual role in both pharmacological and agricultural applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for preparing 4-(2-methyl-6-propoxypyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide, and how are intermediates characterized?
- Methodology : A multi-step synthesis is typically employed, starting with functionalization of the pyrimidine core. Piperazine ring formation follows via nucleophilic substitution or coupling reactions. For example, intermediates can be synthesized by reacting 1-(3-(trifluoromethyl)phenyl)piperazine with activated pyrimidine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Characterization : Use HPLC (≥98% purity threshold) and NMR (¹H/¹³C) to confirm structure. Key NMR signals include δ ~8.8 ppm (pyrimidine protons) and δ ~3.2–4.0 ppm (piperazine and morpholine protons) . Melting points (e.g., 150–167°C) and ESI-MS (e.g., [M+H]⁺ at m/z 657.2398) validate purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign protons in aromatic (δ 7.3–8.8 ppm) and aliphatic regions (δ 3.2–3.9 ppm for piperazine).
- IR Spectroscopy : Detect carbonyl stretches (~1620–1630 cm⁻¹ for C=O) and amide bonds (~3240–3290 cm⁻¹ for -NH-) .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., m/z 657.2398 for [M+H]⁺) .
Q. How is initial biological activity screening conducted for this compound?
- Approach : Screen against target receptors (e.g., dopamine D3, serotonin receptors) using radioligand binding assays. For example, competitive binding studies with [³H]spiperone (IC₅₀ values reported in nM ranges for similar piperazine derivatives) .
- Follow-up : Assess cytotoxicity via MTT assays on cell lines (e.g., HEK-293) to establish selectivity .
Advanced Research Questions
Q. How can synthetic yields be optimized for the trifluoromethylphenyl-piperazine coupling step?
- Strategies :
- Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling if aryl halides are involved .
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (yield improvement from 58% to ~75%) .
- Temperature Control : Gradual heating (40°C → 80°C) minimizes decomposition of heat-sensitive intermediates .
Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?
- Case Example : If piperazine protons show anomalous splitting, use 2D NMR (COSY, NOESY) to identify conformational flexibility or rotameric states. Variable-temperature NMR (e.g., 25°C → 60°C) can coalesce split signals, confirming dynamic equilibria .
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to assign ambiguous carbons .
Q. How does the trifluoromethyl group influence metabolic stability in preclinical models?
- Metabolic Studies :
- In vitro : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation. The CF₃ group reduces metabolic clearance by ~40% compared to non-fluorinated analogs .
- In silico : Use ADMET predictors (e.g., SwissADME) to model logP and plasma protein binding, where CF₃ enhances lipophilicity (logP ~3.5) .
Q. What computational methods are effective for designing target-selective analogs?
- Workflow :
Docking : Use AutoDock Vina to screen against crystal structures (e.g., dopamine D3 receptor PDB: 3PBL).
QSAR : Train models on piperazine derivatives’ bioactivity data to predict IC₅₀ values .
MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) to prioritize analogs with persistent hydrogen bonds to Asp110 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
